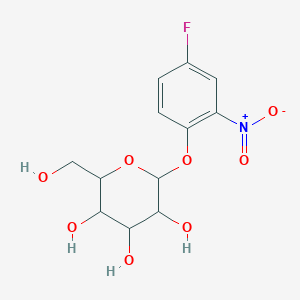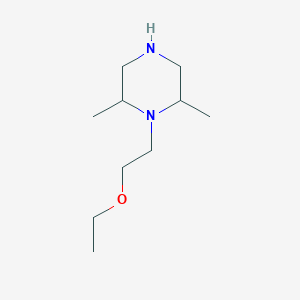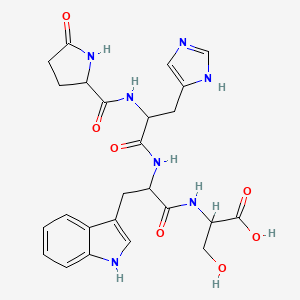
Prolyllysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prolyllysine is a dipeptide composed of the amino acids proline and lysine. It is an incomplete breakdown product of protein digestion or protein catabolism. This compound has garnered interest due to its potential physiological or cell-signaling effects, although it is often a short-lived intermediate on its way to specific amino acid degradation pathways .
準備方法
Synthetic Routes and Reaction Conditions: Prolyllysine can be synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like dicyclohexylcarbodiimide and activators such as hydroxybenzotriazole to facilitate peptide bond formation. Deprotection steps are carried out using trifluoroacetic acid to remove protecting groups from the amino acids.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound specifically, the methods used for peptide synthesis in general can be applied. These methods include automated peptide synthesizers that allow for the efficient and scalable production of peptides. The process involves the same principles as solid-phase peptide synthesis but is optimized for higher throughput and consistency.
化学反応の分析
Types of Reactions: Prolyllysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the lysine residue, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can convert oxidized forms of this compound back to their original state.
Substitution: Substitution reactions can occur at the amino groups of lysine, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used to introduce new functional groups.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Restored this compound.
Substitution: Modified this compound with new functional groups.
科学的研究の応用
Prolyllysine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and degradation.
Biology: Investigated for its role in protein metabolism and potential signaling functions.
Medicine: Explored for its potential therapeutic effects, including its role in wound healing and tissue regeneration.
Industry: Utilized in the production of peptide-based materials and as a building block for more complex molecules.
作用機序
The mechanism by which prolyllysine exerts its effects involves its interaction with cellular components. It can affect cell signaling pathways by interacting with receptors or enzymes. The lysine residue can undergo post-translational modifications, such as acetylation or methylation, which can alter its activity and interactions. These modifications can influence various cellular processes, including gene expression, protein stability, and enzyme activity .
類似化合物との比較
Epsilon-poly-L-lysine: A homopolymer of lysine with antimicrobial properties.
Lysine-based dendrimers: Branched polymers with lysine residues used in drug delivery and other biomedical applications.
Uniqueness: Prolyllysine is unique due to its specific dipeptide structure, which allows it to participate in distinct biochemical pathways and interactions compared to longer lysine polymers or dendrimers. Its role as an intermediate in protein catabolism and potential signaling molecule sets it apart from other lysine-based compounds.
特性
IUPAC Name |
6-amino-2-(pyrrolidine-2-carbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c12-6-2-1-4-9(11(16)17)14-10(15)8-5-3-7-13-8/h8-9,13H,1-7,12H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQDZELMXZRSSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCCN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | Prolyl-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B12105439.png)

![(R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hcl](/img/structure/B12105446.png)
![6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12105450.png)
![[2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B12105452.png)

![2-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12105469.png)


![N-[2-(5-bromo-6-ethenoxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide](/img/structure/B12105481.png)




